

# Comparative study of antimicrobial efficacy of Equisetum and standard antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Horsetail*

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## The Battle Against Microbes: Equisetum Extracts versus Standard Antibiotics

A Comparative Analysis for Researchers and Drug Development Professionals

The rise of antibiotic resistance is a pressing global health crisis, necessitating the exploration of novel antimicrobial agents. Traditional herbal remedies, long used in folk medicine, are a promising reservoir of bioactive compounds. This guide provides a comparative study of the antimicrobial efficacy of extracts from the plant genus *Equisetum*, commonly known as **horsetail**, against standard antibiotics. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of *Equisetum*'s potential as a source for new antimicrobial therapies.

## Data Presentation: A Quantitative Comparison

The antimicrobial efficacy of *Equisetum* extracts has been evaluated against a range of pathogenic microorganisms. The following tables summarize the key quantitative data from various studies, comparing the performance of *Equisetum* extracts with standard antibiotics. The primary metrics used for comparison are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of Equisetum Extracts Compared to Standard Antibiotics

Microorganism	Equisetum Species & Extract Type	MIC (mg/mL)	Standard Antibiotic	MIC (µg/mL)	Reference
Staphylococcus aureus ATCC 29213	E. arvense (70% Ethanol)	25	-	-	[1]
Staphylococcus aureus (clinical isolate)	E. arvense (70% Ethanol)	25	-	-	[1]
Staphylococcus aureus ATCC 25923	E. arvense (Ethyl extract)	7.33 ± 0.13	-	-	[2]
Staphylococcus aureus (clinical strains)	E. arvense (Ethyl extract)	15.5 ± 0.5	-	-	[2]
Streptococcus pneumoniae ATCC 49619	E. arvense (70% Ethanol)	12.5	-	-	[1]
Streptococcus pyogenes (clinical isolate)	E. arvense (70% Ethanol)	12.5	-	-	[1]
Escherichia coli ATCC 25922	E. arvense (Ethyl extract)	15.5 ± 0.25	-	-	[2]
Escherichia coli (clinical strains)	E. arvense (Ethyl extract)	12.58 ± 0.8	-	-	[2]

Enterococcus faecalis ATCC 29212	E. arvense (Ethyl extract)	12.67 ± 0.29	-	-	<a href="#">[2]</a>
Enterococcus faecalis (clinical strains)	E. arvense (Ethyl extract)	5.42 ± 0.38	-	-	<a href="#">[2]</a>
Oral Microorganisms	E. hyemale (Methanol extract)	0.5	-	-	<a href="#">[3]</a>
Trichophyton rubrum	E. hyemale (70% Ethanolic & Methanolic)	0.62	-	-	<a href="#">[4]</a>
Microsporum canis	E. hyemale (70% Ethanolic & Methanolic)	0.62	-	-	<a href="#">[4]</a>

Table 2: Zone of Inhibition of Equisetum Extracts Compared to Standard Antibiotics

Microorganism	Equisetum Species & Extract Type	Zone of Inhibition (mm)	Standard Antibiotic	Zone of Inhibition (mm)	Reference
Staphylococcus aureus ATCC 25923	E. arvense (70% Ethanol)	-	Penicillin (10 U)	-	<a href="#">[1]</a>
Streptococcus pneumoniae ATCC 49619	E. arvense (70% Ethanol)	-	Vancomycin (30 µg)	-	<a href="#">[1]</a>
Escherichia coli ATCC 25922	E. arvense (70% Ethanol)	No activity	Ofloxacin (5 µg)	-	<a href="#">[1]</a>
Pseudomonas aeruginosa ATCC 27853	E. arvense (70% Ethanol)	No activity	Meropenem (10 µg)	-	<a href="#">[1]</a>
Candida albicans ATCC 90029	E. arvense (70% Ethanol)	No activity	Fluconazole (25 µg)	-	<a href="#">[1]</a>
Klebsiella pneumoniae	E. arvense (Ethanol extract, 1000 µg)	18	-	-	<a href="#">[5]</a>
Staphylococcus aureus	E. arvense (Ethanol extract, 1000 µg)	14	-	-	<a href="#">[5]</a>
Enterococcus faecalis	E. arvense (Ethanol extract, 1000 µg)	18	-	-	<a href="#">[5]</a>

Candida glabrata	E. arvense (Ethanol extract, 500 µg)	28.0	-	-	[5][6]
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## Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the replication and validation of findings.

### Preparation of Equisetum Extracts

A common method for preparing Equisetum arvense extract involves the following steps<sup>[1]</sup>:

- **Collection and Drying:** The sterile stems of the plant are collected and dried at 40°C for 96 hours.
- **Extraction:** 10 grams of the dried plant material is subjected to extraction with 100 mL of 70% aqueous ethanol for 20 minutes.
- **Centrifugation and Evaporation:** The mixture is then centrifuged at 3000g for 10 minutes. The resulting supernatant is evaporated to dryness.
- **Lyophilization:** The dried extract is then lyophilized for preservation and later use in antimicrobial assays.

### Antimicrobial Susceptibility Testing

Two primary methods are widely used to determine the antimicrobial efficacy of Equisetum extracts:

#### 1. Disk Diffusion Method

This method is used to assess the qualitative antimicrobial activity of a substance.

- **Inoculation:** A standardized inoculum of the test microorganism is uniformly spread onto the surface of a solid growth medium in a Petri dish.

- **Disk Application:** Sterile filter paper disks (typically 6 mm in diameter) are saturated with a known concentration of the Equisetum extract and placed on the inoculated agar surface.
- **Controls:** Disks impregnated with the solvent used for extraction (negative control) and standard antibiotic disks (positive control) are also placed on the agar.
- **Incubation:** The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- **Measurement:** The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

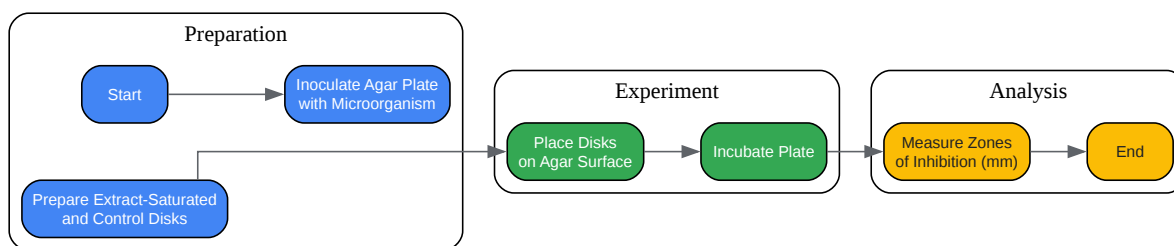
## 2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- **Serial Dilutions:** A series of twofold dilutions of the Equisetum extract are prepared in a liquid growth medium in the wells of a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.
- **Controls:** A positive control well (containing the microorganism and growth medium without the extract) and a negative control well (containing only the growth medium) are included.
- **Incubation:** The microtiter plate is incubated under suitable conditions.
- **Observation:** The MIC is determined as the lowest concentration of the extract at which there is no visible turbidity or growth of the microorganism.

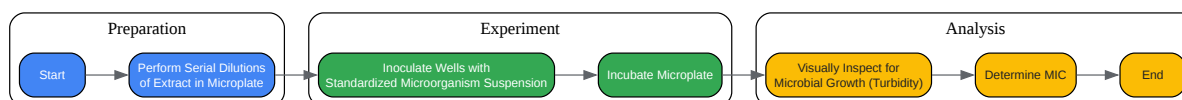
## Mandatory Visualizations

### Experimental Workflows



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Caption: Workflow for the Disk Diffusion Method.



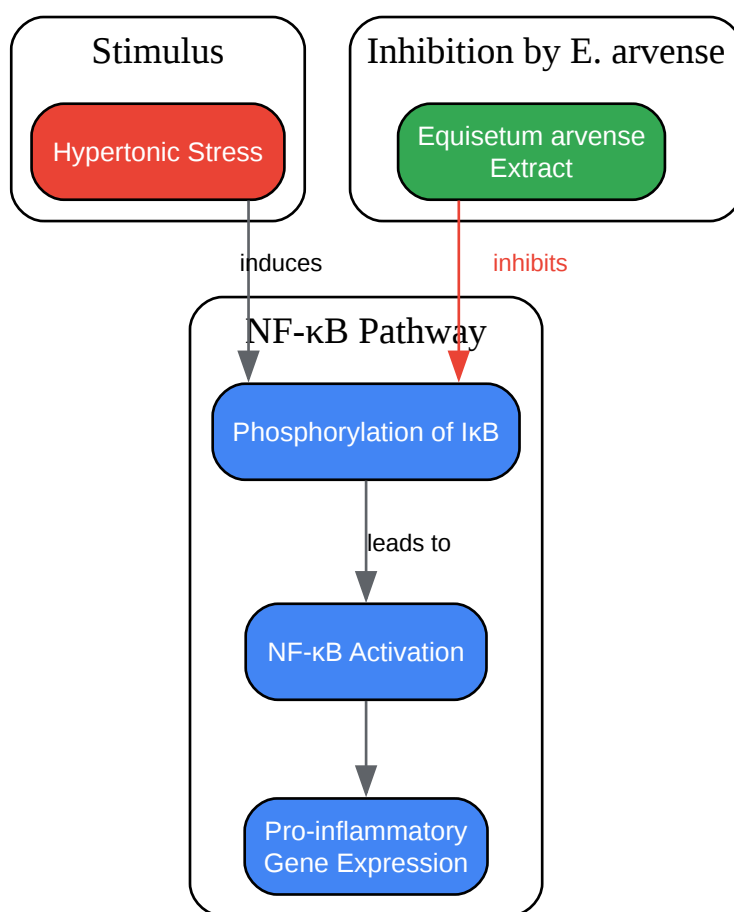
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Caption: Workflow for MIC Determination via Broth Microdilution.

## Signaling Pathway

Some studies suggest that the beneficial effects of *Equisetum arvense* may also be linked to its immunomodulatory properties, which can be relevant in the context of infections. For instance, *E. arvense* extract has been shown to modulate the NF- $\kappa$ B signaling pathway, a key regulator of inflammation.<sup>[1]</sup>





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Caption: Modulation of the NF-κB Pathway by *E. arvense*.

In conclusion, extracts from *Equisetum* species demonstrate notable antimicrobial activity against a variety of pathogenic microorganisms, including bacteria and fungi. While direct comparisons of MIC values with standard antibiotics are challenging due to differences in molecular weight and purity of the active compounds, the data suggests that *Equisetum* extracts possess significant potential. In some instances, the extracts show broad-spectrum activity, while in others, they are more effective against specific classes of microbes, such as Gram-positive bacteria. The observed immunomodulatory effects further highlight the therapeutic potential of *Equisetum*. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for the antimicrobial effects and to elucidate their precise mechanisms of action. This will be a critical step in the development of novel, effective, and potentially resistance-mitigating antimicrobial agents derived from this ancient plant genus.

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- To cite this document: BenchChem. [Comparative study of antimicrobial efficacy of Equisetum and standard antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181666#comparative-study-of-antimicrobial-eficacy-of-equisetum-and-standard-antibiotics]

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